PAF-AN-1

Übersicht

Beschreibung

Vorbereitungsmethoden

PAF-AN-1 can be synthesized through a series of chemical reactions. One common method involves the use of a Yamamoto-type Ullmann coupling reaction. This reaction typically requires a nickel(0) catalyst and involves the coupling of aromatic halides to form the desired product . Industrial production methods may vary, but they generally involve similar coupling reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

PAF-AN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet oft eine nucleophile Substitution, bei der ein Nucleophil eine Abgangsgruppe im Molekül ersetzt. .

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Material Properties and Characteristics

PAF-AN-1 is characterized by its high surface area, tunable porosity, and chemical stability. These attributes allow for effective guest molecule storage and selective ion capture, making it a versatile material in various fields such as environmental science, energy storage, and healthcare.

| Property | Value |

|---|---|

| Surface Area | > 5000 m²/g |

| Pore Size | Uniform distribution |

| Chemical Stability | High |

Environmental Applications

2.1 Carbon Dioxide Capture

Recent studies have shown that this compound can be modified to enhance its capacity for carbon dioxide capture. Post-modification with amino groups has demonstrated significant improvements in CO2 adsorption capabilities. For example, the chlorination of this compound has been shown to increase its efficiency in capturing CO2 from gaseous mixtures.

Case Study: CO2 Capture Efficiency

- Modification : Chlorination followed by amino group introduction.

- Results : Enhanced CO2 uptake with specific adsorption capacities measured under varying conditions.

Energy Applications

3.1 Uranium Extraction from Seawater

This compound has been effectively used in extracting uranium from seawater, which is crucial for sustainable energy sources. Functionalization with specific chelating groups has led to significant improvements in uranium uptake.

| Functionalization Method | Uranium Uptake Capacity | Contact Time |

|---|---|---|

| Poly(acrylonitrile) | 4.81 mg/g | 42 days |

| Amidoxime groups | 300 mg/g | 90 minutes |

Biomedical Applications

4.1 Diagnostic Tools for Copper Monitoring

This compound has been utilized to create diagnostic tools for monitoring copper levels in biological fluids. The framework can selectively capture copper ions, allowing for non-invasive diagnostic techniques.

Case Study: Copper Ion Detection

- Material Used : this compound functionalized with thioether groups.

- Application : Non-invasive diagnostics using colorimetric indicators.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising future applications:

- Drug Delivery Systems : Investigating the potential of PAFs as carriers for targeted drug delivery.

- Wastewater Treatment : Exploring the use of PAFs in removing contaminants from water sources.

Wirkmechanismus

PAF-AN-1 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the action of the platelet-activating factor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and other immune responses. The molecular targets involved include G-proteins and phospholipase C, which play key roles in the signaling cascade .

Vergleich Mit ähnlichen Verbindungen

PAF-AN-1 ähnelt anderen Plättchenaktivierungsfaktor-Antagonisten wie Pinusolid und Piperenon. This compound ist einzigartig in seiner hohen Potenz und Spezifität für den Plättchenaktivierungsfaktor-Rezeptor. Dies macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various biological processes, particularly in inflammation and immune responses. The compound PAF-AN-1 is a synthetic analog of PAF that has been studied for its unique biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and implications for therapeutic applications.

This compound exerts its biological effects primarily through the activation of the PAF receptor (PAFR), which is widely expressed in various cell types, including immune cells, endothelial cells, and neurons. Upon binding to PAFR, this compound initiates a cascade of intracellular signaling pathways that lead to various physiological responses.

Key Signaling Pathways:

- Mitogen-Activated Protein Kinases (MAPK): PAFR activation stimulates MAPK pathways, including ERK and p38 MAPK, which are crucial for mediating inflammatory responses and cell proliferation .

- Phospholipase C (PLC) Activation: This leads to increased intracellular calcium levels and the activation of protein kinase C (PKC), further propagating the inflammatory response .

- Induction of Cytokine Production: this compound promotes the secretion of pro-inflammatory cytokines such as IL-1 and TNF-alpha from monocytes and macrophages, enhancing the inflammatory milieu .

1. Inflammatory Response

This compound is recognized for its role in modulating inflammation. It enhances vascular permeability and leukocyte adhesion, contributing to the recruitment of immune cells to sites of injury or infection. Studies indicate that PAF analogs can exacerbate conditions like asthma and anaphylaxis by promoting bronchoconstriction and vascular leakage .

2. Neuroinflammation

Recent research has highlighted the involvement of PAF in neuroinflammatory processes. This compound has been shown to influence neuronal survival and apoptosis during inflammatory conditions, suggesting its potential role in neurodegenerative diseases .

3. Cardiovascular Effects

The compound also affects cardiovascular function by promoting platelet aggregation and influencing vascular tone. Elevated levels of PAF are associated with various cardiovascular diseases, indicating that this compound may have both protective and detrimental effects depending on the context .

Case Studies

Several case studies have illustrated the diverse biological effects of this compound:

Research Findings

Research has consistently demonstrated that modulation of PAF activity can have significant therapeutic implications:

- Anti-inflammatory Therapies: Inhibition of PAF signaling has been proposed as a strategy for treating inflammatory diseases such as rheumatoid arthritis and asthma.

- Neuroprotective Strategies: Targeting PAF pathways may provide new avenues for therapies aimed at neuroprotection in conditions like Alzheimer's disease.

- Cardiovascular Interventions: Understanding the dual role of PAF in cardiovascular health could lead to novel treatments for managing heart disease.

Eigenschaften

Molekularformel |

C28H28N2O3 |

|---|---|

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

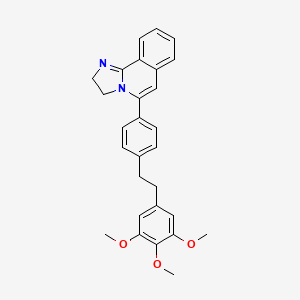

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |

InChI-Schlüssel |

FKRBSORUVOGNEK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.